molecular formula C7H10O2 B13241166 2-(5-Methylfuran-3-yl)ethan-1-ol

2-(5-Methylfuran-3-yl)ethan-1-ol

Cat. No.: B13241166
M. Wt: 126.15 g/mol
InChI Key: DFZUFKUFKKLUFZ-UHFFFAOYSA-N
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Description

2-(5-Methylfuran-3-yl)ethan-1-ol is a secondary alcohol featuring a furan ring substituted with a methyl group at the 5-position and an ethanol moiety at the 3-position. Furan derivatives are widely studied for their roles in flavor, fragrance, and pharmaceutical applications due to their aromatic and heterocyclic properties. Its spectroscopic characterization (e.g., NMR, IR) would align with typical furan-based alcohols, with distinct signals for the methyl group and hydroxyl proton .

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

2-(5-methylfuran-3-yl)ethanol

InChI

InChI=1S/C7H10O2/c1-6-4-7(2-3-8)5-9-6/h4-5,8H,2-3H2,1H3

InChI Key

DFZUFKUFKKLUFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CO1)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylfuran-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 5-methylfurfural with ethylene glycol in the presence of an acid catalyst. This reaction proceeds through an acid-catalyzed cyclization followed by reduction to yield the desired product .

Another method involves the use of sulfur ylides and alkyl acetylenic carboxylates. The reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates affords polysubstituted furans, which can be further functionalized to obtain 2-(5-Methylfuran-3-yl)ethan-1-ol .

Industrial Production Methods

Industrial production of 2-(5-Methylfuran-3-yl)ethan-1-ol typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylfuran-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the furan ring.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions.

Major Products Formed

    Oxidation: 5-Methylfuran-3-carboxylic acid or 5-Methylfuran-3-aldehyde.

    Reduction: Tetrahydro-2-(5-methylfuran-3-yl)ethan-1-ol.

    Substitution: Various substituted furans depending on the electrophile used.

Scientific Research Applications

2-(5-Methylfuran-3-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Methylfuran-3-yl)ethan-1-ol involves its interaction with various molecular targets. The furan ring can undergo electrophilic aromatic substitution, while the ethan-1-ol group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in chemical reactions and biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(5-Methylfuran-3-yl)ethan-1-ol with two structurally related compounds from the evidence, highlighting synthesis efficiency, key properties, and functional group differences:

Compound Structure Synthesis Yield Key Properties Applications/Notes
2-(5-Methylfuran-3-yl)ethan-1-ol Furan ring (5-methyl), ethanol side chain Not reported Presumed high purity (based on analogs) Potential flavor/fragrance precursor; reactivity similar to furfuryl alcohol
2-(4-Bromo-2-methoxyphenyl)ethan-1-ol Aromatic ring (4-bromo, 2-methoxy), ethanol side chain 92% Short reaction time, high efficiency Intermediate in drug metabolite synthesis; characterized via NMR (Table 2.12)
Ethyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate Benzofuran core (methylsulfinyl), ethyl ester substituent 84% High melting point (461–462 K), crystalline Sulfur-containing heterocycle; used in X-ray crystallography studies

Key Observations:

Synthesis Efficiency :

  • The bromo-methoxyphenyl analog achieves a 92% yield under optimized conditions, suggesting that electron-withdrawing groups (e.g., bromine) enhance reaction efficiency in aromatic systems .
  • The benzofuran derivative’s 84% yield reflects challenges in sulfinyl group incorporation, though purification via column chromatography improves purity .

Structural Impact on Properties: Furan vs. Benzofuran: The benzofuran derivative’s extended conjugation increases thermal stability (high melting point) compared to simple furan analogs. Substituent Effects: Methyl groups (as in the target compound) typically enhance volatility and solubility in non-polar solvents, whereas sulfinyl or bromine substituents increase polarity and crystallinity.

Spectroscopic Differentiation :

  • The methyl group in 2-(5-Methylfuran-3-yl)ethan-1-ol would produce distinct $^1$H NMR signals (~δ 2.2–2.5 ppm for CH$3$) and $^{13}$C NMR signals (~δ 10–15 ppm for CH$3$), differing from the aromatic protons in phenyl-based analogs (δ 6.5–7.5 ppm) .

Biological Activity

2-(5-Methylfuran-3-yl)ethan-1-ol, also known as 5-methylfuran-3-ethanol, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.

The molecular formula of 2-(5-Methylfuran-3-yl)ethan-1-ol is C7H10OC_7H_{10}O, with a molecular weight of approximately 110.15 g/mol. The compound features a furan ring, which is known for its reactivity and ability to participate in various biological processes.

Antimicrobial Properties

Research indicates that compounds containing furan rings, including 2-(5-Methylfuran-3-yl)ethan-1-ol, exhibit antimicrobial activity. For instance, studies have shown that derivatives of methylfuran can inhibit the growth of various pathogenic bacteria and fungi. This is attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes .

Antioxidant Activity

The compound's structure allows it to act as an antioxidant. Antioxidants are crucial for neutralizing free radicals in biological systems, thereby protecting cells from oxidative stress. Studies suggest that 2-(5-Methylfuran-3-yl)ethan-1-ol may enhance the activity of antioxidant enzymes and scavenge reactive oxygen species (ROS) .

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties. Research has indicated that it can modulate neuroinflammatory responses and may be beneficial in the context of neurodegenerative diseases . The specific mechanisms involve the inhibition of pro-inflammatory cytokines and promotion of anti-inflammatory pathways.

The biological activity of 2-(5-Methylfuran-3-yl)ethan-1-ol can be attributed to several mechanisms:

  • Enzyme Modulation : The compound can bind to specific enzymes and receptors, altering their activity and influencing metabolic pathways.
  • Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, affecting membrane fluidity and function.
  • Gene Expression Regulation : It may influence the expression of genes related to oxidative stress response and inflammation.

Case Study 1: Antimicrobial Activity

A study examined the antimicrobial effects of various furan derivatives, including 2-(5-Methylfuran-3-yl)ethan-1-ol. The results demonstrated significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was found to be notably low, indicating high potency .

Case Study 2: Neuroprotection

In a model of neuroinflammation induced by lipopolysaccharide (LPS), treatment with 2-(5-Methylfuran-3-yl)ethan-1-ol resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, the compound was shown to enhance the expression of neuroprotective factors like brain-derived neurotrophic factor (BDNF) .

Comparative Analysis

The following table summarizes key biological activities of 2-(5-Methylfuran-3-yl)ethan-1-ol compared to other similar furan compounds:

CompoundAntimicrobial ActivityAntioxidant ActivityNeuroprotective Effects
2-(5-Methylfuran-3-yl)ethan-1-olHighModerateProminent
2-MethylfuranModerateHighLimited
FurfuralLowModerateNone

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